1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

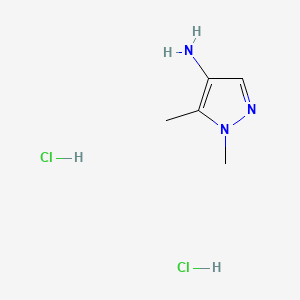

1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride is a nitrogen-containing heterocyclic compound. It is known for its applications in organic synthesis, particularly as a catalyst, ligand, and intermediate. This compound appears as a colorless to yellow crystalline solid and has a molecular formula of C5H9N3·2HCl .

Mechanism of Action

Target of Action

It’s known that pyrazole derivatives have a wide range of pharmacological effects, including antileishmanial and antimalarial activities .

Mode of Action

A study on a related compound showed potent in vitro antipromastigote activity, suggesting a possible interaction with the leishmania major pteridine reductase 1 (lmptr1) pocket .

Biochemical Pathways

Pyrazole derivatives are known to have a broad spectrum of biological activities, suggesting they may interact with multiple pathways .

Result of Action

Related compounds have shown potent antileishmanial and antimalarial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride is typically synthesized through the hydrolysis of 1,5-dimethyl-1H-pyrazol-4-amine acetate . The reaction involves the following steps:

Starting Material: 1,5-dimethyl-1H-pyrazol-4-amine acetate.

Hydrolysis: The acetate is hydrolyzed under acidic conditions to yield 1,5-dimethyl-1H-pyrazol-4-amine.

Formation of Dihydrochloride: The amine is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar hydrolysis and acid treatment processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pH conditions .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form different amine derivatives.

Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include bromine and oxygen.

Reduction: Reducing agents such as hydrogen gas and metal catalysts are used.

Substitution: Various halides and nucleophiles are employed under controlled conditions.

Major Products Formed

Oxidation: Oxidized derivatives of 1,5-dimethyl-1H-pyrazol-4-amine.

Reduction: Reduced amine derivatives.

Substitution: Substituted pyrazole compounds with different functional groups.

Scientific Research Applications

1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a catalyst and ligand in various organic synthesis reactions.

Biology: Employed in the synthesis of biologically active compounds, including dopamine receptor antagonists and antibiotics.

Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

Industry: Utilized in the production of organic photovoltaic materials and photonic crystals.

Comparison with Similar Compounds

Similar Compounds

1,5-Dimethyl-1H-pyrazole-4-amine: A closely related compound with similar chemical properties.

4-Amino-1H-pyrazole: Another pyrazole derivative with comparable reactivity.

1,3-Dimethyl-4-amino-pyrazole: A structurally similar compound with different substitution patterns.

Uniqueness

1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt. This gives it distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and industrial processes .

Biological Activity

Overview

1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride is a nitrogen-containing heterocyclic compound with significant biological activity. It is primarily recognized for its applications in organic synthesis and as a potential therapeutic agent due to its diverse pharmacological properties. This article delves into its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula: C5H9N3·2HCl

- Molecular Weight: 184.067 g/mol

- CAS Number: 1189950-55-7

Biological Activity

This compound exhibits a wide range of biological activities, including:

- Antileishmanial Activity: Related compounds have demonstrated potent antipromastigote activity against Leishmania major, suggesting that this compound may interact with the leishmania major pteridine reductase 1 (lmptr1) pocket .

- Antimalarial Activity: Similar pyrazole derivatives have been noted for their antimalarial properties, indicating potential for this compound in treating malaria.

- Antioxidant Properties: Some derivatives of pyrazole compounds have shown significant antioxidant activities, which may contribute to their therapeutic potential in various oxidative stress-related diseases .

The mode of action for this compound involves interaction with specific biochemical pathways:

- Target Interaction: The compound may inhibit key enzymes involved in the metabolic pathways of pathogens such as Leishmania and Plasmodium species, disrupting their lifecycle and proliferation.

- Biochemical Pathways: Pyrazole derivatives are known to engage multiple pathways within biological systems, which contributes to their broad spectrum of activity .

Case Studies and Research Findings

Safety and Toxicology

The safety profile of this compound indicates that it can cause skin irritation and eye damage upon contact. However, acute toxicity is relatively low based on available data. Long-term exposure does not appear to produce chronic health effects according to current literature .

Properties

IUPAC Name |

1,5-dimethylpyrazol-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.2ClH/c1-4-5(6)3-7-8(4)2;;/h3H,6H2,1-2H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUVQIJWMDHVDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660028 |

Source

|

| Record name | 1,5-Dimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1147211-80-0 |

Source

|

| Record name | 1,5-Dimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.